6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Drug Discovery
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Drug Discovery
Executive Summary
The integration of fluorine into aromatic scaffolds remains one of the most powerful strategies in modern medicinal chemistry and agrochemical development. 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 1823930-40-0) represents a highly specialized, polyfluorinated salicylic acid building block. By strategically positioning a strongly electron-withdrawing trifluoromethyl (-CF
Physicochemical Profile and Structural Causality
The utility of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid stems directly from the causal relationship between its substituents and its macroscopic properties.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound 1:
| Property | Value | Structural Driver |
| Chemical Name | 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid | N/A |
| CAS Registry Number | 1823930-40-0 | N/A |
| Molecular Formula | C | N/A |
| Molecular Weight | 224.11 g/mol | N/A |
| Hydrogen Bond Donors | 2 (-OH, -COOH) | Bidentate chelation potential |
| Hydrogen Bond Acceptors | 7 (O and F atoms) | Enhanced target-protein interaction |
| Predicted pKa Shift | Lowered vs. Salicylic Acid | Ortho-fluorine inductive effect |
Stereoelectronic Causality
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The 6-Fluoro Effect: The fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. Because it is ortho to the carboxylic acid, it significantly stabilizes the carboxylate anion formed upon deprotonation, lowering the pKa. This ensures a higher fraction of the ionized state at physiological pH, which alters protein-binding kinetics and aqueous solubility.
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The 3-Trifluoromethyl Shielding: The -CF
group is highly lipophilic and exceptionally bulky. Positioned adjacent to the 2-hydroxyl group, it provides intense steric shielding. In drug design, this shielding is deliberately utilized to block rapid Phase II metabolism (such as glucuronidation) at the phenolic -OH, thereby extending the biological half-life of the resulting API.
Structural influence of fluorination on the physicochemical properties of the salicylic acid core.
Mechanistic Applications in Drug Discovery
Antimicrobial Targeting via Siderophore Mimicry
Salicylic acid is a fundamental precursor in the biosynthesis of mycobactins—lipid-soluble siderophores essential for iron acquisition in Mycobacterium tuberculosis (Mtb). Fluorinated salicylic acid derivatives are actively investigated as competitive antimetabolites 2. The bifunctional adenylating enzyme MbtA normally activates salicylic acid; however, polyfluorinated analogs can bind to MbtA, either acting as dead-end inhibitors or being processed into downstream metabolites that stall late-stage mycobactin assembly.
Disruption of Intrabacterial pH Homeostasis
Beyond enzyme inhibition, highly acidic fluorinated salicylic acids act as protonophores. Because the 6-fluoro and 3-CF
Advanced Metal Chelation
Similar to 5-fluorosalicylic acid, the 6-fluoro-3-CF
Proposed mechanism of action for fluorinated salicylic acids in pathogen growth inhibition.
Experimental Protocols: HATU-Mediated Amide Coupling
Integrating 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid into larger API scaffolds typically requires amide bond formation. Because the aromatic ring is highly electron-deficient and sterically hindered, standard coupling reagents (like EDC/NHS) often result in poor yields. The following self-validating protocol utilizes HATU to overcome these barriers.
Materials Required
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6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq)
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Primary or secondary amine (1.2 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
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Substrate Pre-activation: Dissolve the fluorinated benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.
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Causality: DMF provides a high dielectric constant necessary to stabilize the polar transition states of the highly deactivated carboxylic acid.
-
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Base and Coupling Agent Addition: Add DIPEA (3.0 eq) followed by HATU (1.5 eq) in one portion. Stir at room temperature for 15–20 minutes.
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Causality: The 6-fluoro group dramatically lowers the pKa of the acid. DIPEA ensures complete deprotonation. HATU is mandated here because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, bypassing the steric hindrance of the 6-fluoro group.
-
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Amine Introduction: Introduce the amine (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.
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Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NH
Cl, 5% NaHCO , and brine.-
Causality: NH
Cl protonates and removes excess DIPEA, while the NaHCO wash selectively removes any unreacted fluorinated starting material (which remains highly acidic).
-
-
Purification and Validation: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel flash chromatography. Validate the final structure using F-NMR (verifying the distinct singlets for the -CF and aryl -F groups) and HRMS.
Step-by-step experimental workflow for HATU-mediated amide coupling of the fluorinated core.
References
- SynQuest Labs. "CAS 1823930-40-0 | 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid". SynQuest Labs Catalog.
- Hegde, P., et al. "Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis." Tuberculosis / NIH PubMed Central.
- ResearchGate. "Antitubercular potential and pH‐driven mode of action of salicylic acid derivatives." ResearchGate.
- Ossila. "5-Fluorosalicylic acid | CAS 345-16-4." Ossila Materials Catalog.
Sources
- 1. CAS 1823930-40-0 | 2829-3-11 | MDL MFCD27975473 | 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]
- 2. Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
